beta-Sulfinylpyruvate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

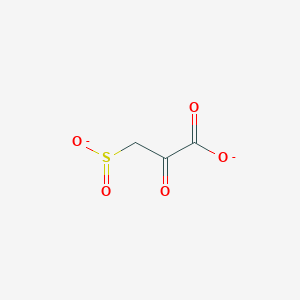

3-sulfinatopyruvate(2-) is a 2-oxo monocarboxylic acid anion obtained by deprotonation of the carboxy and sulfino groups of 3-sulfinylpyruvic acid. Major microspecies at pH 7.3. It is an organosulfinate oxoanion and a 2-oxo monocarboxylic acid anion. It is a conjugate base of a 3-sulfinylpyruvic acid.

Applications De Recherche Scientifique

Biochemical Pathways

Beta-sulfinylpyruvate is synthesized through the transamination of L-cysteinesulfinate by aspartate aminotransferase. This process is critical as it leads to the production of sulfur dioxide (SO₂), which is known to have various physiological effects. The decomposition of this compound results in pyruvate and SO₂, linking it to metabolic pathways that influence cellular functions and signaling mechanisms .

Cardiovascular Health

This compound has been studied for its vasorelaxant properties due to its role in the endogenous production of SO₂. Research indicates that SO₂ can induce vasodilation, suggesting that this compound may have potential therapeutic applications in managing conditions like hypertension and pulmonary hypertension .

Inflammatory Responses

Studies have shown that this compound can modulate inflammatory pathways. For instance, it inhibits the phosphorylation of nuclear factor-kappa B (NF-κB) p65, thereby reducing inflammation in adipocytes. This suggests its potential use in treating inflammatory diseases or conditions characterized by chronic inflammation .

Collagen Remodeling

Research indicates that this compound may play a role in collagen remodeling processes within vascular smooth muscle cells (VSMCs). It appears to inhibit TGF-β/Smad signaling pathways, which are involved in fibrosis and tissue remodeling. This property could be beneficial in conditions involving excessive collagen deposition, such as fibrosis and certain cardiovascular diseases .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Spontaneous Decomposition into Pyruvate and Sulfur Dioxide

Reaction Pathway :

β Sulfinylpyruvate→Pyruvate+SO2

Key Features :

-

Non-enzymatic degradation : This reaction occurs spontaneously under physiological conditions (pH 7.4, 37°C) .

-

Hydration of SO₂ : Sulfur dioxide is rapidly hydrated to sulfite (SO32−), which is oxidized to sulfate (SO42−) by sulfite oxidase .

Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Half-life at 37°C | <5 minutes | |

| Sulfite oxidation rate | 15–20 μmol/min/mg protein |

Role of Aspartate Aminotransferase (AAT)

Reaction :

β Sulfinylpyruvate+Glutamate↔Cysteinesulfinate+α Ketoglutarate

Mechanism :

-

PLP-dependent catalysis : AAT facilitates amino group transfer via a pyridoxal 5′-phosphate (PLP) cofactor .

-

Intermediate formation : PMP (pyridoxamine phosphate) stabilizes the transition state, enabling reversible transamination .

Kinetic Parameters :

| Enzyme Form | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|

| Mitochondrial AAT | 1.2 | 8.5 |

| Cytosolic AAT | 0.9 | 7.8 |

Substrate for Malate Dehydrogenase

Reaction :

β Sulfinylpyruvate+NADH→β Sulfinylmalate+NAD+

Key Findings :

Sulfane Sulfur Production

Pathway :

β SulfinylpyruvateCBS CGLHydrogen Sulfide H S →Sulfane Sulfur S

Enzymatic Contributors :

-

Cystathionine β-synthase (CBS) : Catalyzes β-replacement reactions to generate H₂S .

-

Cystathionine γ-lyase (CGL) : Converts cystathionine to cysteine, releasing H₂S as a byproduct .

Regulatory Impact :

-

Redox modulation : Sulfur species derived from β-sulfinylpyruvate influence cellular redox states, affecting glutathione balance and oxidative stress responses .

Comparative Analysis of Reaction Pathways

| Reaction Type | Primary Products | Enzymatic System | Physiological Role |

|---|---|---|---|

| Spontaneous decomposition | Pyruvate, SO₂ | None | Sulfate biosynthesis |

| Transamination | Cysteinesulfinate | AAT (GOT1/GOT2) | Amino acid homeostasis |

| Sulfur transfer | H₂S, Sulfane sulfur | CBS/CGL | Redox signaling |

Mechanistic Insights from Structural Studies

-

Active-site dynamics : Crystal structures of AAT reveal a conserved histidine residue (His142) critical for PMP stabilization during transamination .

-

Thioether cross-links : Mature cysteamine dioxygenase (CDO) forms a Cys93-Tyr157 cross-link, enhancing catalytic efficiency in upstream cysteine oxidation steps .

Propriétés

Formule moléculaire |

C3H2O5S-2 |

|---|---|

Poids moléculaire |

150.11 g/mol |

Nom IUPAC |

2-oxo-3-sulfinatopropanoate |

InChI |

InChI=1S/C3H4O5S/c4-2(3(5)6)1-9(7)8/h1H2,(H,5,6)(H,7,8)/p-2 |

Clé InChI |

JXYLQEMXCAAMOL-UHFFFAOYSA-L |

SMILES canonique |

C(C(=O)C(=O)[O-])S(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.